molecular formula C7H4FNO2 B1625098 7-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 855996-66-6

7-Fluorobenzo[d]isoxazol-3(2H)-one

Cat. No. B1625098
M. Wt: 153.11 g/mol
InChI Key: HHJCSHZCHBARDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 7-Fluorobenzo[d]isoxazol-3(2H)-one is C7H5FN2O. It has a molecular weight of 152.13 . The structure of this compound includes a benzisoxazole ring with a fluorine atom at the 7th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluorobenzo[d]isoxazol-3(2H)-one include a molecular weight of 152.13 and a molecular formula of C7H5FN2O . Other properties such as boiling point, density, and solubility are not explicitly mentioned in the available literature .

Scientific Research Applications

Antitumor Properties

A study elaborates on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the 7-Fluorobenzo[d]isoxazol-3(2H)-one structure. These compounds demonstrated potent cytotoxicity against certain human breast cancer cell lines but were inactive against other cancer and nonmalignant cells. The research highlights the potential of fluorinated compounds in pharmaceutical development for cancer treatment (Hutchinson et al., 2001).

Environmental Biodegradation

Another study used isomeric fluorophenols as analogues to investigate the transformation of phenol to benzoate by an anaerobic consortium, providing insights into the biodegradation process of fluorinated aromatic compounds in the environment (Genthner et al., 1989).

Structural and Vibrational Analysis

Research on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrates the diverse applications of fluorinated compounds in understanding molecular conformation and stability through X-ray diffraction and vibrational spectra analysis (Saeed et al., 2011).

Anticancer Activity

A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety were synthesized, showing moderate anticancer activity. This research suggests the potential therapeutic applications of fluorine compounds containing isoxazolylamino and phosphonate groups (Song et al., 2005).

Organocatalysis and Fluorination

Studies on organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination of isoxazol-5(4H)-ones highlight the role of fluorinated compounds in synthesizing chiral molecules with potential pharmaceutical applications (Meng et al., 2013).

properties

IUPAC Name

7-fluoro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJCSHZCHBARDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472615
Record name 7-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorobenzo[d]isoxazol-3(2H)-one

CAS RN

855996-66-6
Record name 7-Fluorobenzo[d]isoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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